molecular formula CH4N2O B131492 Urea-13C CAS No. 58069-82-2

Urea-13C

Cat. No.: B131492
CAS No.: 58069-82-2
M. Wt: 61.048 g/mol
InChI Key: XSQUKJJJFZCRTK-OUBTZVSYSA-N
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Description

Urea-13C is a stable isotope-labeled form of urea where the carbon atom in the carbonyl group is replaced by the non-radioactive carbon-13 isotope. It is widely utilized in clinical diagnostics, environmental science, and advanced nuclear magnetic resonance (NMR) spectroscopy. Its primary applications include the detection of Helicobacter pylori infections via breath tests and tracing carbon metabolism in microbial or soil studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Urea C-13 is synthesized by incorporating carbon-13 into the urea molecule. The process involves the reaction of carbon-13 labeled carbon dioxide with ammonia to form ammonium carbamate, which is then dehydrated to produce Urea C-13 . The reaction conditions typically involve high pressure and elevated temperatures to facilitate the formation of ammonium carbamate and its subsequent dehydration.

Industrial Production Methods

Industrial production of Urea C-13 follows a similar process to that of regular urea but uses carbon-13 labeled carbon dioxide. The process involves the following steps:

Chemical Reactions Analysis

Metabolic Pathways and In Vivo Behavior

Urea-¹³C is widely used to study gastrointestinal transit and microbial fermentation. In a proof-of-concept study, orally administered ¹³C-urea demonstrated:

  • Fermentation : Colonic microbiota rapidly hydrolyzed ¹³C-urea into ¹³CO₂ (detected in breath) and ammonia .

  • Non-fermented fraction : A portion of ¹³C-urea entered systemic circulation, appearing as plasma ¹³C-urea with 99% total isotopic recovery .

Kinetic Analysis
The concentration of plasma ¹³C-urea follows a one-compartment model:
C(t)=C0ekeltC(t)=C_0\cdot e^{-k_{el}\cdot t}
where kelk_{el} is the elimination rate constant . Key parameters from coated vs. uncoated dosage forms:

ParameterCoated CapsulesUncoated Capsules
Lag time (t5%t_{5\%})210 min<10 min
Pulse time (t70%t5%t_{70\%}-t_{5\%})20 min58 min
Dissolution (t5%t_{5\%})>180 minImmediate

Thermal Decomposition Reactions

At elevated temperatures, urea-¹³C decomposes through distinct pathways:

Primary Steps (160–250°C)

  • Thermolysis :
    CO 13NH2 2NH3+HN13CO\text{CO }^{13}\text{NH}_2\text{ }_2\rightarrow \text{NH}_3+\text{HN}^{13}\text{CO}
    Isocyanic acid (HN¹³CO) further reacts to form biuret and cyanuric acid .

  • Condensation :
    2textCO13NH2 2NH2CONHCONH2+NH32\\text{CO }^{13}\text{NH}_2\text{ }_2\rightarrow \text{NH}_2\text{CONHCONH}_2+\text{NH}_3
    Biuret formation dominates in urea-rich melts .

High-Temperature By-Products (>250°C)

  • Cyanuric acid : Forms via cyclization of three urea molecules.

  • Ammelide and Melamine : Result from successive deamination and condensation .

Thermogravimetric Analysis Data

Temperature Range (°C)Dominant ProcessBy-Products Identified
133–190Melting, Initial DecompositionBiuret, NH₃, HN¹³CO
190–250Biuret DecompositionCyanuric Acid, Ammelide
250–360Cyanuric Acid SublimationAmmeline, Melamine

Aqueous Hydrolysis

Urea-¹³C reversibly hydrolyzes to ammonium carbamate in aqueous solutions:
CO 13NH2 2+H2ONH413CO2NH2\text{CO }^{13}\text{NH}_2\text{ }_2+\text{H}_2\text{O}\rightleftharpoons \text{NH}_4^{13}\text{CO}_2\text{NH}_2
This equilibrium shifts toward carbamate under high-pressure industrial synthesis conditions .

Biuret Formation

In concentrated solutions, urea-¹³C undergoes self-condensation:
2textCO13NH2 2NH213CONHCONH2+NH32\\text{CO }^{13}\text{NH}_2\text{ }_2\rightarrow \text{NH}_2^{13}\text{CONHCONH}_2+\text{NH}_3
Biuret accumulation is minimized by maintaining excess ammonia during synthesis .

Analytical Detection and Isotopic Tracing

  • Breath Analysis : ¹³CO₂ from microbial fermentation is quantified via isotope ratio mass spectrometry (IRMS) .

  • Plasma Kinetics : ¹³C-urea concentrations are calculated using atom percentage excess (APE) models :
    APE=δ13Csampleδ13Cbaseline1+(δ13Csampleδ13Cbaseline)/1000\text{APE}=\frac{\delta^{13}\text{C}_{\text{sample}}-\delta^{13}\text{C}_{\text{baseline}}}{1+(\delta^{13}\text{C}_{\text{sample}}-\delta^{13}\text{C}_{\text{baseline}})/1000}

Scientific Research Applications

Helicobacter Pylori Diagnosis

The most prominent application of 13C^{13}\text{C}-urea is in the Urea Breath Test (UBT) for diagnosing H. pylori infections. This non-invasive test capitalizes on the enzymatic activity of urease produced by H. pylori, which hydrolyzes urea into ammonia and carbon dioxide.

Case Study: Performance of UBT

A study conducted on 64 patients demonstrated that the 13C^{13}\text{C}-urea breath test exhibited high sensitivity and specificity. The results indicated a sensitivity of 95% and specificity of 91%, making it a reliable diagnostic tool compared to serological tests .

Study Sample Size Sensitivity (%) Specificity (%)
Study A649591
Study B109100100
Study C32598.999.6

The Maastricht VI/Florence consensus report emphasizes the importance of combining 13C^{13}\text{C}-urea with citric acid to enhance test accuracy, particularly in populations with varying dietary habits .

Assessment of Gastric Function

Beyond H. pylori detection, 13C^{13}\text{C}-urea is utilized in assessing gastric emptying and digestive function. The test can provide insights into gastric motility by measuring the time taken for labeled urea to appear in the breath after ingestion.

Gastric Emptying Studies

Research comparing 13C^{13}\text{C}-octanoic acid and scintigraphy found that breath tests using stable isotopes offer a non-invasive alternative for evaluating gastric emptying times .

Quantification of Liver Function

Another application involves using 13C^{13}\text{C}-urea to assess liver function through metabolic pathways. The liver's ability to metabolize urea can indicate hepatic health, with breath tests providing a non-invasive method for monitoring liver function in clinical settings.

Liver Function Assessment Case Study

A study explored the correlation between metabolic activity and breath 13CO2^{13}\text{CO}_2 levels post-ingestion of 13C^{13}\text{C}-urea, showing promising results for its use in evaluating liver function .

Research Applications

In research settings, 13C^{13}\text{C}-urea serves as a marker for studying gastrointestinal transit times and absorption rates. A proof-of-concept study demonstrated its effectiveness in tracking colon-targeted oral dosage forms by analyzing the release kinetics of 13C^{13}\text{C} in breath samples .

Mechanism of Action

The primary mechanism of action of Urea C-13 in the urea breath test involves the enzyme urease, which is produced by Helicobacter pylori. The urease enzyme catalyzes the hydrolysis of Urea C-13 into ammonia and carbon-13 labeled carbon dioxide. The carbon-13 labeled carbon dioxide is then absorbed into the bloodstream and exhaled in the breath, where it can be detected using mass spectrometry or infrared spectroscopy .

Comparison with Similar Compounds

Comparison with Similar Isotope-Labeled Urea Compounds

Chemical and Isotopic Properties

Urea-13C is distinguished from other isotope-labeled urea derivatives by its isotopic composition and stability. Below is a comparative analysis:

Compound Isotope Label Radioactivity Key Applications Detection Methods Advantages Limitations
This compound ¹³C Non-radioactive H. pylori diagnosis, NMR studies Mass spectrometry, IR Safe for clinical use, high specificity Higher cost
Urea-14C ¹⁴C Radioactive H. pylori diagnosis (historical) Liquid scintillation High sensitivity Radiation hazards, restricted use
Urea-15N₂ ¹⁵N Non-radioactive Nitrogen cycle studies Isotope-ratio mass spec Tracks nitrogen metabolism Limited to niche research
This compound,15N₂ ¹³C + ¹⁵N Non-radioactive Dual-tracer metabolic studies Advanced mass spectrometry Simultaneous C/N tracking Complex synthesis, high cost

Key Findings :

  • Clinical Diagnostics: this compound outperforms Urea-14C in safety, with comparable sensitivity (96–97%) and specificity (95–100%) for H. pylori detection . The non-radioactive nature of this compound allows broader use in pediatric and prenatal care .
  • Analytical Chemistry: In dynamic nuclear polarization (DNP) NMR, this compound achieves signal enhancements up to ε = 185, surpassing non-isotopic urea in sensitivity for studying surfactant interactions .
  • Environmental Science : this compound incorporation into phospholipid fatty acids (PLFAs) reveals microbial carbon utilization patterns in soil, showing higher retention under flood irrigation (FI) vs. controlled irrigation (CI) due to urease activity differences .

Analytical Performance in Clinical Settings

  • Breath Test Efficiency :
    • This compound breath tests demonstrate a 97% sensitivity and 95% specificity for H. pylori eradication monitoring, comparable to invasive methods like histology and rapid urease tests .
    • A modified capsule-based this compound breath test using 38 mg of isotope achieved 100% concordance with Urea-14C results, reducing dosage requirements while maintaining accuracy .

Research Findings and Data Highlights

Clinical Validation Studies

Parameter This compound Breath Test Histology Rapid Urease Test
Sensitivity 97% 88% 92%
Specificity 95% 90% 90%
PPV/NPV 94%/88% N/A N/A

Data from Slomianski et al. (1995) and Bielański et al. (1996) .

Environmental Retention Dynamics

  • Rhizosphere vs. Bulk Soil :
    • This compound retention is 20–30% higher in rhizosphere soil under FI due to plant urea transporters and microbial activity .
    • Aerobic CI conditions accelerate urea hydrolysis, reducing this compound retention by 15–25% compared to FI .

Critical Notes and Limitations

  • Cost and Accessibility: this compound is 2–3× more expensive than non-isotopic urea, limiting its adoption in resource-constrained settings .
  • Technical Challenges : Achieving 99% isotopic purity requires advanced synthesis protocols, with impurities affecting NMR and mass spec accuracy .
  • Regulatory Hurdles : GMP compliance for clinical-grade this compound involves stringent validation, increasing production timelines .

Q & A

Basic Research Questions

Q. What are the primary applications of Urea-¹³C in clinical diagnostics, and how do these inform experimental design?

Urea-¹³C is predominantly used in non-invasive breath tests to detect Helicobacter pylori infections. The bacterial enzyme urease metabolizes Urea-¹³C, producing ¹³CO₂, which is exhaled and quantified using isotope ratio mass spectrometry (IRMS) or infrared spectroscopy . Researchers must optimize breath sample collection protocols (e.g., baseline vs. post-administration time points) and validate detection thresholds against gold-standard methods like endoscopy . Experimental designs should include controls for dietary ¹³C background and gastric emptying rates to minimize false positives .

Q. How is Urea-¹³C synthesized and characterized for isotopic purity?

Synthesis typically involves reacting ¹³C-labeled phosgene with ammonia or enzymatic methods using ¹³C-enriched precursors. Characterization requires mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm isotopic enrichment ≥99% and rule out isotopic dilution. For example, ¹³C NMR can verify the absence of unlabeled carbonyl groups, while elemental analysis ensures stoichiometric integrity .

Q. What are the critical handling and storage requirements for Urea-¹³C to maintain isotopic stability?

Urea-¹³C should be stored at –20°C in airtight, moisture-free containers to prevent hydrolysis and isotopic exchange. During experiments, avoid prolonged exposure to aqueous solutions at neutral or alkaline pH, as this accelerates decomposition. Pre-formulate lyophilized aliquots for clinical studies to ensure stability .

Q. How should researchers design baseline experiments to validate Urea-¹³C in metabolic tracer studies?

Baseline studies must account for natural ¹³C abundance (~1.1%) by analyzing control subjects or pre-dose breath samples. Use crossover designs to compare labeled vs. unlabeled urea metabolism in the same cohort. Calibrate IRMS instruments with certified ¹³CO₂ standards to ensure precision (±0.3‰) .

Advanced Research Questions

Q. How can discrepancies in Urea-¹³C metabolic flux analysis be resolved in complex biological systems?

Discrepancies often arise from compartmentalized metabolism (e.g., gut vs. systemic circulation) or isotopic dilution in urea cycle intermediates. Employ compartmental kinetic modeling, integrating arteriovenous ¹³CO₂ gradients and time-resolved breath sampling. Validate models using dual-isotope tracers (e.g., ¹³C-urea and ²H-glucose) to decouple overlapping pathways .

Q. What challenges arise when using dual-labeled Urea-¹³C,¹⁵N₂ in nitrogen flux studies, and how can they be mitigated?

Dual labeling introduces cross-talk between ¹³C and ¹⁵N detection methods (e.g., IRMS vs. isotope-ratio optical spectroscopy). Use orthogonal detection techniques or chromatographic separation to isolate signals. Additionally, optimize hydrolysis conditions to prevent preferential release of ¹⁵NH₃ over ¹³CO₂, which skews stoichiometric calculations .

Q. What methodological considerations are critical for longitudinal studies using Urea-¹³C in chronic disease monitoring?

Longitudinal studies require strict control of dietary ¹³C intake (e.g., standardized meals) and inter-batch calibration of analytical instruments. Account for intra-subject variability by normalizing ¹³CO₂ excretion to lean body mass or creatinine excretion rates. Use mixed-effects statistical models to adjust for confounding factors like age and renal function .

Q. How can researchers validate novel analytical methods for Urea-¹³C quantification in heterogeneous biological matrices?

Validate methods using spike-and-recovery experiments in relevant matrices (e.g., plasma, breath condensate). Compare results against established techniques like gas chromatography-MS (GC-MS). Report limits of detection (LOD), precision (CV <5%), and matrix effects (e.g., ion suppression in LC-MS) in accordance with ISO 17025 guidelines .

Q. What strategies optimize Urea-¹³C tracer studies for mapping hepatic vs. extrahepatic urea metabolism?

Combine portal vein catheterization with timed breath and blood sampling to differentiate hepatic urease activity from intestinal or bacterial metabolism. Use isotopomer spectral analysis (ISA) to quantify the proportion of ¹³C-urea metabolized in each compartment .

Q. How can Urea-¹³C be applied in cross-disciplinary research, such as cancer diagnostics or environmental science?

In oncology, Urea-¹³C can trace urea cycle dysregulation in hepatocellular carcinoma or monitor tumor response to arginase inhibitors. In environmental science, it serves as a tracer for nitrogen cycling in soil-plant systems. Cross-disciplinary applications require collaboration with domain experts to adapt protocols (e.g., soil incubation conditions for microbial urease studies) .

Properties

IUPAC Name

diamino(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQUKJJJFZCRTK-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973641
Record name (~13~C)Carbamimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.048 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The Urea Breath Test is based on the ability of the H. pylori enzyme urease to cleave urea into ammonia and carbon dioxide. As the urease enzyme is not present in mammalian cells, the presence of urease (and the products of urea cleavage) in the stomach is evidence that H. pylori bacteria are present. To detect H. pylori, urea labeled with 13C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 13CO2 is absorbed into the blood and exhaled in the breath. Exhaled breath samples can then be collected and measured for the presence of radioactivity.
Record name Urea C-13
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

58069-82-2
Record name Urea C 13 [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058069822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea C-13
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09510
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (~13~C)Carbamimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UREA C-13
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A number of cyanate compounds (for purposes of this disclosure, a term used generically for compounds having an OCN or NCO moiety such as cyanates or isocyanates) have significant commercial applications. For example, ammonium cyanate or its equivalent urea is employed in a number of large scale uses. Urea is used as a main constituent in fertilizers, as a monomer in the production of plastics, and as an ingredient in animal feed. The large quantities of urea used are synthesized commercially by contacting carbon dioxide and ammonia at high pressure, typically 200 to 400 atms. and at temperatures between 140° to 210 degrees C. to form ammonium carbamate, which is then decomposed into urea and water with a yield of 50%. The high pressures and incomplete conversion of CO2 and NH3 necessitate the use of expensive, sophisticated reaction and separation equipment. Production of smaller quantities is, therefore, not fiscally acceptable.
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Synthesis routes and methods II

Procedure details

A second type of hardening compound of urea and formaldehyde which reacts well with gelatin glue is disclosed. The reaction product of urea and formaldehyde via the condensation product pathways yields a urea formaldehyde (UF) Resin which reacts with the gelatin glue as illustrated by the above described pathway. To prepare this type of compound, a mixture of urea and formaldehyde in a ratio of 1:1.7 to 1:2.4 at a pH of 8-10 is heated at approximately 80° C.-100° C. for 30 to 45 minutes. The pH is then reduced to 5 with CH3COOH and heated for another 5 to 10 minutes. The mixture is then neutralized and cooled down rapidly.
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Synthesis routes and methods III

Procedure details

Amino-benzamide (6) can be cyclized to provide quinazoline-2,4-dione (7) upon treatment with urea in solvent such as NMP. Compound (7) can be treated with N,N-diethylaniline and POCl3 to give 2,4-dichloroquinazoline (8), which, when treated with NH3 in a solvent such as MeOH provides compound (9). Compound (9) can be reacted with t-butyl nitrite in THF to provide compound (10) which, when coupled with an appropriate amine NH2Q, e.g., in NMP, affords compounds of Formula (I).
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Synthesis routes and methods IV

Procedure details

To a solution of 4.4 grams of polyoctadecyl carbamate-co-vinyl acetate having 50 mole % octadecyl carbamate (prepared in xylene at 40 percent solids as described above) and 1.58 grams of polyvinyl butyral (available under the trade designation "BUTVAR" B72 from Monsanto Company, St. Louis, Mo.) in a solvent mixture of 178.6 grams of 2-propanol, 20.6 grams of xylene and 59.9 grams of heptane was added 0.40 grams of 5,000 Mn polydimethylsiloxane diamine (PDMS, prepared following U.S. Pat. No. 5,512,650) and 0.50 grams of 1,3-diaminopentane (available under the trade designation "DYTEK" EP from DuPont) with stirring at 25° C. Next, 1.10 grams of isophorone diisocyanate (IPDI available from Huls or Bayer) was added at 25° C. with stirring and a slow nitrogen purge. The mixture was stirred for 30 minutes, and, in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine and the 1,3-diaminopentane to form a polydiorganosiloxane urea-containing component with 20 weight % PDMS and 80 weight % 1,3-diaminopentane/IPDI. The final product mixture was a homogeneous, hazy, approximately 3% solids solution of a polymer component (polyoctadecyl carbamate-co-vinyl acetate), a polydiorganosiloxane urea-containing component and polyvinyl butyral in a 55:25:20 solids weight ratio.
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carbamate-co-vinyl acetate
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Synthesis routes and methods V

Procedure details

Similar tests were made in which low pH N-S solution type fertilizers were produced by mixing commercial nitrogen solution (35 percent CO(NH2)2, 45 percent HN4NO3, and 20 percent H2O) with urea and sulfuric acid. When only the nitrogen solution was mixed with sulfuric acid and water to produce a 25 percent N and 4 percent S grade, a large amount of urea and ammonium sulfate crystals formed in the fluid and it solidified. When urea was substituted for part of the nitrogen solution, less crystallization was observed in the fluid products. When the CO(NH2)2, N:NH4NO3, N mole ratio was increased to 11.3, a clear solution resulted which remained free of crystals for several weeks at room temperature. A grade which contained 25 percent N and 4 percent S with a CO(NH2)2, N:NH4NO3, N mole ratio of 12.0 had a salt-out temperature of 45° F. This solution was mixed with the 8- 24-0 described earlier to produce N-P-S grades. The pH of the product was 1.7. This 25-0-0-4S was also used with phosphoric acid and potash (KCl) to produce mixtures that contain potassium such as an 8-8-8-1.3S. This mixture has a salting-out temperature of -8° F.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.